(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone
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Overview
Description
(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone: is a complex organic compound that belongs to the class of triazolo[4,5-d]pyrimidines
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from G1 phase to S phase and the progression of the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in the disruption of the cell cycle, particularly the transition from G1 to S phase and the progression of the S phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is essential for the transition from G1 to S phase and the progression of the S phase . Therefore, its inhibition can disrupt these processes, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have been shown to exhibit significant inhibitory activity with ic50 values in the nanomolar range , suggesting good bioavailability
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells . By inhibiting CDK2, the compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis . This can result in the reduction of tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the triazolo[4,5-d]pyrimidine core. One common approach is the cyclization of aminopyrimidines with phenylhydrazine derivatives under acidic conditions[_{{{CITATION{{{1{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 .... The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote the cyclization process[{{{CITATION{{{_1{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of the triazolo[4,5-d]pyrimidine core, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It has been investigated for its antimicrobial and antifungal properties.
Medicine: : Research has explored its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.
Industry: : It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the triazolo[4,5-d]pyrimidine core and the m-tolyl group. Similar compounds include:
Pyrazolo[3,4-d]pyrimidines: : These compounds share a similar heterocyclic structure but differ in their substitution patterns.
Triazolo[4,3-a]pyrazines: : These compounds also contain a triazole ring but have a different core structure.
Properties
IUPAC Name |
(3-methylphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O/c1-16-6-5-7-17(14-16)22(30)28-12-10-27(11-13-28)20-19-21(24-15-23-20)29(26-25-19)18-8-3-2-4-9-18/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJIQXQZOOLLIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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